molecular formula C11H11ClO2 B1472136 Methyl 3-chloro-4-cyclopropylbenzoate CAS No. 1563533-32-3

Methyl 3-chloro-4-cyclopropylbenzoate

Cat. No. B1472136
CAS RN: 1563533-32-3
M. Wt: 210.65 g/mol
InChI Key: KSQBJILZWAIQHG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-cyclopropylbenzoate is a synthetic organic compound, commonly referred to as MCCB, with a molecular formula of C10H9ClO2. It is a member of the class of compounds known as benzoic acid esters, and is used in a variety of applications in the pharmaceutical, agrochemical, and food industries. MCCB is a colorless, odorless, crystalline solid with a melting point of 106-107 °C. It is soluble in water and ethanol, and is stable under normal conditions.

Scientific Research Applications

MCCB is used in a variety of scientific research applications, including in the study of the structure and function of proteins, enzymes, and other biomolecules. It is also used as a reactant in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a reagent in the synthesis of drugs and other pharmaceutical products.

Mechanism of Action

MCCB acts as a substrate for certain enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, MCCB can act as an agonist or antagonist of certain G protein-coupled receptors.
Biochemical and Physiological Effects
MCCB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antinociceptive, and anti-allergic effects. It has also been shown to have an analgesic effect, and to be effective in the treatment of certain types of cancer. In addition, it has been shown to have a protective effect against oxidative stress and to be effective in the treatment of certain types of depression.

Advantages and Limitations for Lab Experiments

MCCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable under normal conditions. In addition, it is soluble in both water and ethanol, making it easy to work with in a variety of laboratory settings. However, it is important to note that MCCB is a synthetic compound and may have unknown effects on humans and other organisms. Therefore, it is important to exercise caution when working with this compound in laboratory experiments.

Future Directions

Future research on MCCB should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to explore its potential applications in the pharmaceutical, agrochemical, and food industries. Additionally, further research should be done to assess the safety of MCCB and its potential toxic effects. Finally, further research should be done to explore its potential interactions with other compounds and its potential therapeutic applications.

properties

IUPAC Name

methyl 3-chloro-4-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQBJILZWAIQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from methyl 4-bromo-3-chlorobenzoate and cyclopropylboronic acid according to the procedure for the preparation of EXAMPLE 152, part A. 1H NMR (400 MHz, CDCl3): δ 0.73-0.77 (2H, m), 1.07-1.12 (2H, m), 2.24-2.30 (1H, m), 3.90 (3H, s), 6.93 (1H, d, J=8.0 Hz), 7.80 (1H, dd, J=1.6 Hz, 8.0 Hz), 8.01 (1H, d, J=1.6 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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